{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Overview
Description
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a fascinating organic compound distinguished by its unique structure, featuring a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a methanamine moiety. Its synthesis and applications have been actively researched, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling .
Pharmacokinetics
The trifluoromethyl group in its structure might enhance its lipophilicity, which could potentially improve its bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological effects, such as antidepressant-like effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine. One common method involves the cyclization of appropriate hydrazides with cyanogen bromide, forming the oxadiazole ring. Subsequent functionalization can then introduce the trifluoromethyl and phenyl groups under controlled conditions, typically involving catalysts and specific solvents.
Industrial Production Methods: Industrial production often mirrors laboratory procedures but scales up using advanced techniques like continuous flow chemistry, optimizing yields and purity. This involves stringent controls over temperature, pressure, and reagent concentrations to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques, often with palladium as a catalyst.
Substitution: Reacts readily with halogens in substitution reactions, facilitated by its aromatic ring and trifluoromethyl group.
Common Reagents and Conditions Used: Common reagents include bromine, nitric acid for nitration, and lithium aluminum hydride for reduction reactions. Typical conditions involve varied temperatures and solvents like dimethyl sulfoxide or dichloromethane.
Major Products Formed from These Reactions:
Oxidation can yield oxadiazole-5-carboxylic acid derivatives.
Reduction produces amine derivatives with altered functionalities.
Substitution reactions often lead to halogenated products, enhancing reactivity.
Scientific Research Applications
Chemistry: Used extensively in organic synthesis to develop new chemical entities.
Biology: Exhibits potential as a pharmacophore in drug discovery, aiding in the development of new therapeutics for various diseases.
Medicine: Investigated for its role in creating novel drug compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Application in the manufacture of specialty chemicals and advanced materials due to its unique reactivity profile.
Comparison with Similar Compounds
Similar compounds include:
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Differs by the position of the trifluoromethyl group on the phenyl ring.
{3-[3-(Fluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Substitutes trifluoromethyl with fluoromethyl.
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanamine: Similar but with a thiadiazole ring instead of an oxadiazole.
These comparisons highlight {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine's unique trifluoromethyl and phenyl group configurations, providing distinct chemical properties and applications.
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMKBTSZYJGPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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